molecular formula C12H19O4P B599725 Diethyl (4-ethoxyphenyl)phosphonate CAS No. 176251-04-0

Diethyl (4-ethoxyphenyl)phosphonate

Cat. No.: B599725
CAS No.: 176251-04-0
M. Wt: 258.254
InChI Key: FUBWDNCPMZRZDP-UHFFFAOYSA-N
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Description

Diethyl (4-ethoxyphenyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 4-ethoxyphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diethyl (4-ethoxyphenyl)phosphonate typically involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide. For instance, diethyl phosphite can react with 4-ethoxyphenyl bromide under controlled conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: Diethyl (4-ethoxyphenyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

    Substitution: Various nucleophiles such as amines, alcohols, or thiols can be used under appropriate conditions.

Major Products:

    Hydrolysis: Yields phosphonic acids.

    Substitution: Yields substituted phosphonates with different functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of diethyl (4-ethoxyphenyl)phosphonate involves its ability to undergo hydrolysis and substitution reactions, leading to the formation of biologically active phosphonic acids and derivatives. These compounds can interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to desired biological effects .

Comparison with Similar Compounds

  • Diethyl methylphosphonate
  • Diethyl chloromethylphosphonate
  • Diethyl benzylphosphonate

Comparison: Diethyl (4-ethoxyphenyl)phosphonate is unique due to the presence of the 4-ethoxyphenyl group, which imparts distinct reactivity and biological activity compared to other phosphonates. For instance, diethyl chloromethylphosphonate has a higher reactivity due to the electron-withdrawing effect of the chlorine atom, while diethyl benzylphosphonate exhibits different biological activities due to the benzyl group .

Properties

IUPAC Name

1-diethoxyphosphoryl-4-ethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19O4P/c1-4-14-11-7-9-12(10-8-11)17(13,15-5-2)16-6-3/h7-10H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUBWDNCPMZRZDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)P(=O)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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